molecular formula C8H6BrNS B1266649 6-Bromo-2-methyl-1,3-benzothiazole CAS No. 5304-21-2

6-Bromo-2-methyl-1,3-benzothiazole

Cat. No. B1266649
CAS RN: 5304-21-2
M. Wt: 228.11 g/mol
InChI Key: NPBQNFVPWXRIGG-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-1,3-benzothiazole is a chemical compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-methyl-1,3-benzothiazole consists of a benzothiazole ring substituted with a bromine atom at the 6th position and a methyl group at the 2nd position .


Physical And Chemical Properties Analysis

6-Bromo-2-methyl-1,3-benzothiazole has a density of 1.6±0.1 g/cm3, a boiling point of 299.1±13.0 °C at 760 mmHg, and a flash point of 134.7±19.8 °C . It has a molar refractivity of 53.1±0.3 cm3, a polar surface area of 41 Å2, and a molar volume of 138.7±3.0 cm3 .

Scientific Research Applications

6-Bromo-2-methyl-1,3-benzothiazole: A Comprehensive Analysis of Scientific Research Applications:

Synthesis of Benzothiazole Dimers

6-Bromo-2-methyl-1,3-benzothiazole serves as a starting material in the synthesis of benzothiazole dimers, which have shown high binding affinity to β-amyloid fibrils . This application is particularly relevant in the context of Alzheimer’s research, where β-amyloid fibrils are a key focus.

Anti-Tubercular Activity

Recent advances in medicinal chemistry have highlighted the synthesis of new benzothiazole-based anti-tubercular agents . The compound’s derivatives have been discussed for their potential as potent inhibitors with enhanced anti-tubercular activity.

Plant Growth Stimulation

Benzothiazole derivatives, including those synthesized from 6-Bromo-2-methyl-1,3-benzothiazole, have been tested for plant growth-stimulating activity on wheat (Triticum aestivum) . This suggests its potential application in agriculture.

Antitumor Activity

Some derivatives of 6-Bromo-2-methyl-1,3-benzothiazole have shown promising antitumor activity against liver carcinoma . This indicates its possible use in cancer research and therapy.

Chemical Research and Development

As a chemical compound with a specific CAS number (5304-21-2), 6-Bromo-2-methyl-1,3-benzothiazole is used in various chemical research and development processes . It is likely involved in the synthesis of other complex molecules.

Molecular Docking Studies

The compound has been used in molecular docking studies to identify potential agents that bind to specific regions of target proteins . This application is crucial in drug design and discovery.

Safety and Hazards

6-Bromo-2-methyl-1,3-benzothiazole is harmful if inhaled, swallowed, or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

6-bromo-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBQNFVPWXRIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201085
Record name Benzothiazole, 6-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5304-21-2
Record name Benzothiazole, 6-bromo-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 6-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5304-21-2
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Synthesis routes and methods I

Procedure details

A solution of 4-bromo-2-iodo-phenylamine (1.5 g, 5.0 mmol), thiacetamide (381 mg, 5.0), cupric oxide (280 mg, 3.5 mmol), dppf (56 mg, 0.10 mmol), Pd2(dba)3 (48 mg, 0.052 mmol) in DMF was heated at 60° C. for 1 hour, cooled to room temperature, partitioned between water and ethyl acetate. The organic phase was dried (Na2SO4) and concentrated. The concentrate was purified by flash chromatography on silica gel using 20% hexanes/methylene chloride to give 550 mg (40% yield) of the desired product. MS (ESI(+)) m/e 227.8, 229.8 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
381 mg
Type
reactant
Reaction Step One
[Compound]
Name
cupric oxide
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
56 mg
Type
catalyst
Reaction Step One
Quantity
48 mg
Type
catalyst
Reaction Step One
Yield
40%

Synthesis routes and methods II

Procedure details

In a mixed solvent of THF (200 mL) and NMP (20 mL) were dissolved 6-bromo-2-chlorobenzothiazole 1 (15 g, 60.4 mmol) and Fe(acac)3 (1.07 g, 3.02 mmol). To the obtained mixture was added at 0° C. 3M methyl magnesium bromide ethereal solution (24.14 ml, 72.4 mmol). It was stirred at room temperature for 1.5 hours. To the reaction mixture was added at 0° C. 3M methyl magnesium bromide ethereal solution (10.1 ml, 30.2 mmol). It was stirred at room temperatures for 1 hour. To the reaction mixture 1N aqueous hydrochloric acid and ethyl acetate. After extraction, the organic layer was washed with brine and dried over magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified with column chromatography to give Compound 53 (10.6 g, 46.5 mmol).
Quantity
24.14 mL
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
15 g
Type
reactant
Reaction Step Six
[Compound]
Name
Fe(acac)3
Quantity
1.07 g
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

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